4-Bromo-N,N-diethylaniline

Description

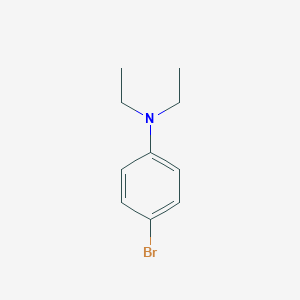

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYMZFJVHHKJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062152 | |

| Record name | N,N-Diethyl-p-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2052-06-4, 63460-05-9 | |

| Record name | 4-Bromo-N,N-diethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo-N,N-diethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-p-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-N,Nddiethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H93Z8M7DQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-N,N-diethylaniline: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4-Bromo-N,N-diethylaniline in Modern Organic Synthesis

In the landscape of advanced chemical synthesis, this compound (CAS No. 2052-06-4) emerges as a pivotal intermediate, valued for its unique structural attributes and versatile reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug discovery and materials science. The molecule's architecture, featuring a bromine atom para to an activating diethylamino group on an aromatic scaffold, provides a dual-functionality handle. The bromine atom serves as an excellent leaving group for carbon-carbon bond formation via cross-coupling reactions, while the electron-rich aniline ring is primed for electrophilic substitution and further functionalization. This combination makes it an indispensable building block in the synthesis of complex molecular targets, ranging from pharmaceuticals to high-performance dyes.[1] This document will elucidate the core chemical principles that underpin its utility and provide practical, field-proven insights into its application.

Core Chemical & Physical Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, solvent selection, and purification. This compound is a solid at room temperature with a relatively low melting point. Its insolubility in water necessitates the use of organic solvents for most synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 2052-06-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄BrN | [2] |

| Molecular Weight | 228.13 g/mol | [2] |

| Appearance | White to brown solid | [3] |

| Melting Point | 32-35 °C | [4] |

| Boiling Point | 269-271 °C | [4] |

| Solubility | Insoluble in water | [5] |

| IUPAC Name | This compound | [2] |

Spectroscopic Profile: Structural Elucidation

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 6.5-7.4 ppm, characteristic of a 1,4-disubstituted (para) benzene ring (AA'BB' system). The protons ortho to the electron-donating -NEt₂ group will be upfield, while the protons ortho to the bromine will be downfield. Ethyl Protons: A quartet around δ 3.3 ppm (-CH₂) and a triplet around δ 1.1 ppm (-CH₃), showing characteristic splitting from the adjacent protons. |

| ¹³C NMR | Aromatic Carbons: Four signals are expected. The carbon bearing the -NEt₂ group (C-N) will be the most downfield (~δ 147 ppm). The carbon bearing the bromine atom (C-Br) will be significantly upfield (~δ 110 ppm). The two sets of CH carbons will appear in the typical aromatic region (~δ 112-132 ppm). Ethyl Carbons: Two signals are expected for the ethyl group: -CH₂ (~δ 44 ppm) and -CH₃ (~δ 12 ppm). |

| IR Spectroscopy | C-N Stretch: A strong band around 1350 cm⁻¹. Aromatic C=C Stretch: Medium bands in the 1500-1600 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 of nearly equal intensity (the M⁺ and M+2 peaks), which is the isotopic signature of a single bromine atom. Fragmentation: A prominent fragment corresponding to the loss of a methyl group (M-15) from one of the ethyl substituents is expected at m/z 212/214. |

Synthesis Methodology: A Representative Protocol

The synthesis of this compound can be approached via two primary strategic routes: the bromination of N,N-diethylaniline or the N-alkylation of 4-bromoaniline. The former is often preferred for its directness. The following protocol is a representative example based on the well-established bromination of N,N-dialkylanilines.[9][10]

Causality of Experimental Choices:

-

Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting aniline and is unreactive towards bromine. Its acidic nature tempers the reactivity of the highly activating diethylamino group, reducing the formation of di- or tri-brominated byproducts.[9]

-

Temperature Control: The addition of bromine is performed at a controlled temperature. Bromination is a highly exothermic electrophilic aromatic substitution reaction; uncontrolled addition can lead to overheating and increased byproduct formation.

-

Workup: Dilution with water precipitates the organic product, which is insoluble in the aqueous medium, providing a simple and efficient initial purification step.[9]

-

Recrystallization: Recrystallization from a suitable solvent like ethanol is a classic and effective method for purifying solid organic compounds, removing any remaining starting material or isomeric byproducts.

Experimental Protocol: Bromination of N,N-diethylaniline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diethylaniline (10.0 g, 67.0 mmol) in 50 mL of glacial acetic acid.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (11.2 g, 70.0 mmol, 1.05 eq.) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirring aniline solution over 30 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold water while stirring. The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and salts.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[11][12] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks by forming new C-C bonds where the bromine atom once was.

-

Suzuki Coupling: Reacts with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. This is invaluable for creating conjugated systems found in many pharmaceuticals and organic electronics.[12][13]

-

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene, a key transformation for extending carbon chains and building complex side chains.[11][14]

Causality of Protocol Choices (Suzuki Coupling):

-

Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄, is essential. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[12]

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[15]

-

Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.

Representative Protocol: Suzuki Cross-Coupling

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL), water (2 mL), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Grignard Reagent Formation and Electrophilic Reactions

The bromine atom can also be converted into a Grignard reagent by reacting with magnesium metal. This transforms the electrophilic carbon into a potent nucleophile, which can then attack a wide range of electrophiles, such as esters or carbonates, to form new C-C bonds. This is a classic and powerful method for synthesizing triarylmethane structures, which are the core of many common dyes.[16][17]

Industrial Applications: From Color to Cures

The utility of this compound as a synthetic intermediate is demonstrated in its application across several industries.

-

Dye Synthesis: As an electron-rich aromatic amine, it is a precursor for various dyes. The diethylamino group acts as a powerful auxochrome, essential for developing deep and intense colors. Its Grignard reagent is used in the synthesis of triarylmethane dyes like Crystal Violet and Malachite Green, which have applications as colorants and antiseptics.[16][17]

-

Pharmaceuticals: This class of compound is a crucial building block in drug discovery. The analogous 4-Bromo-N,N-dimethylaniline is a documented key intermediate in the synthesis of Mifepristone, a significant medication in reproductive health.[9] The ability to easily form new C-C bonds via cross-coupling allows for the construction of the complex scaffolds required for biologically active molecules.[1]

-

Agrochemicals: The bromoaniline scaffold is present in various herbicides, fungicides, and insecticides, making its derivatives valuable for the agricultural industry.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. It is classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin. Adherence to established safety protocols is mandatory.

| Aspect | Guideline | Source(s) |

| Hazard Classifications | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [2] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use a respirator if dust is generated. | [3] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids. | [5] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | [2] |

| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists. | [2] |

References

- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. PharmaChem. [Link]

- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

- Sharma, V., et al. (n.d.).

- Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. IndiaMART. [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

- Google Patents. (n.d.).

- Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.

- ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound.

- Beller, M., & Zapf, A. (1998). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 37(23), 3388-3390. [Link]

- ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art.

- Arnold, J. S., et al. (2020). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.

- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

- 1. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 2. scbt.com [scbt.com]

- 3. strem.com [strem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 10. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

A Technical Guide to 4-Bromo-N,N-diethylaniline: A Versatile Intermediate in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. 4-Bromo-N,N-diethylaniline (CAS 2052-06-4), a disubstituted aniline derivative, has emerged as a valuable and versatile building block for chemists across various disciplines. Its utility stems from a unique combination of structural features: a nucleophilic diethylamino group and a reactive carbon-bromine bond on an aromatic scaffold. This dual functionality allows for a diverse range of chemical transformations, making it an indispensable tool in the synthesis of pharmaceuticals, advanced materials, and high-performance dyes.[1]

The diethylamino group, being an electron-donating moiety, activates the benzene ring towards electrophilic substitution, while also influencing the electronic properties of the final molecule. Concurrently, the bromine atom serves as an excellent leaving group, particularly in modern palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[2] This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering practical insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2052-06-4 | [3][4][5] |

| Molecular Formula | C10H14BrN | [3][5] |

| Molecular Weight | 228.13 g/mol | [3][5] |

| Appearance | Crystalline Solid | [6] |

| Boiling Point | 543.2 K (270.05 °C) | [5] |

| Solubility | Partially soluble in organic solvents.[6] | |

| Stability | Light-sensitive; stable under recommended storage conditions.[1] |

Spectroscopic Characterization:

While comprehensive spectral data for this compound is not as widely published as for its dimethyl analog, the expected spectroscopic signatures can be reliably predicted.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet-quartet system for the ethyl groups. The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR would reveal distinct signals for the ethyl carbons and four signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations from the alkyl and aromatic groups, C-N stretching of the tertiary amine, and C-Br stretching in the fingerprint region.

Synthesis of this compound: A Practical Approach

The most direct and common method for the synthesis of this compound is the electrophilic bromination of N,N-diethylaniline. The electron-donating diethylamino group strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the para position due to steric hindrance from the ethyl groups at the ortho positions.[7]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established synthesis of 4-Bromo-N,N-dimethylaniline and is expected to yield the desired product with high selectivity.[8]

-

Dissolution: In a fume hood, dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Bromination: Dissolve bromine (1 equivalent) in glacial acetic acid and add this solution dropwise to the stirred aniline solution. The addition should be slow to control the exothermic reaction and maintain a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of cold water. The product will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality in Experimental Choices:

-

Glacial Acetic Acid: It serves as a polar protic solvent that can solubilize the reactants and facilitate the ionization of bromine, making it a more effective electrophile.

-

Controlled Temperature: The bromination of activated anilines is a highly exothermic reaction. Low-temperature control is crucial to prevent over-bromination and the formation of undesired side products.

-

Recrystallization from Ethanol: Ethanol is a good choice for recrystallization as the product is expected to be sparingly soluble at low temperatures but highly soluble at its boiling point, allowing for efficient purification.

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo a variety of transformations, primarily centered around the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents one of the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations.[2][9][10][11]

-

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds. This is widely used in the synthesis of conjugated materials for organic electronics.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes, which are important precursors for various functional materials and complex molecules.[12]

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to more complex aniline derivatives.

Caption: Key cross-coupling reactions of this compound.

Grignard Reagent Formation and Application

The C-Br bond in this compound can be readily converted into a highly nucleophilic Grignard reagent, 4-(diethylamino)phenylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent like THF.[13][14][15][16] This transformation inverts the polarity of the carbon atom from electrophilic to nucleophilic, opening up a new set of synthetic possibilities.

A prominent application of this Grignard reagent is in the synthesis of triarylmethane dyes. For instance, its reaction with diethyl carbonate or methyl benzoate, followed by acidic workup, leads to the formation of vibrant dyes like Crystal Violet and Malachite Green, respectively.[13][14][17]

Caption: Grignard reagent formation and its use in dye synthesis.

Applications in Research and Industry

The versatile reactivity of this compound makes it a valuable intermediate in several high-tech industries.

-

Dye and Pigment Industry: As demonstrated, it is a key precursor for the synthesis of triarylmethane dyes, which have widespread applications as colorants.[6][13][14]

-

Pharmaceutical Synthesis: The ability to easily form new C-C and C-N bonds makes this compound a useful starting material for the construction of complex pharmaceutical scaffolds.[2][6]

-

Organic Electronics: In the field of materials science, derivatives of this compound are used to create organic light-emitting diodes (OLEDs), hole-transport materials, and other components of organic electronic devices. The diethylamino group helps in tuning the electronic properties of these materials.[18][19]

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the safety profile of its close analog, 4-Bromo-N,N-dimethylaniline, provides valuable guidance.

Table 2: Hazard Information (based on 4-Bromo-N,N-dimethylaniline)

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[20][21][22] |

| Skin Irritation | Causes skin irritation.[20][21][22] |

| Eye Irritation | Causes serious eye irritation.[20][21][22] |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[23]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24]

-

Avoid breathing dust, fumes, or vapors.[23]

-

Wash hands thoroughly after handling.[23]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed and protected from light, as the compound is known to be light-sensitive.[1][23]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its unique combination of an electron-rich aromatic system and a reactive C-Br bond provides chemists with a reliable platform for constructing complex molecules. From the vibrant hues of triarylmethane dyes to the cutting-edge technology of organic electronics and the life-saving potential of new pharmaceuticals, the applications of this compound are both broad and significant. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in scientific discovery and innovation.

References

- Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. [Link]

- SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline. Acros Organics. [Link]

- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Fisher Scientific. [Link]

- Taber, D. F., Meagley, R. P., & Supplee, D. (2006). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

- Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Taber, D. F., Meagley, R. P., & Supplee, D. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

- 4-bromo-N,N-dimethylaniline. PubChem. [Link]

- Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?

- 4-Bromo-N,N-Dimethyl Aniline. IndiaMART. [Link]

- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline... Chegg.com. [Link]

- Ramgren, S. D., & Miller, S. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(15), 8049–8058. [Link]

- Reaction of different 4‐bromo‐N, N‐diarylaniline compounds...

- Formation of Grignard Reagents from Organic Halides. University of Calgary. [Link]

- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)

- Reissig, H. U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

- The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- This compound. Stenutz. [Link]

- Zhao, K., et al. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. [Link]

- De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.

- Bello, K. A., & Oladipo, M. A. (2018). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.

- This compound. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [stenutz.eu]

- 4. 2052-06-4 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chegg.com [chegg.com]

- 18. nbinno.com [nbinno.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemos.de [chemos.de]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]

- 24. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-N,N-diethylaniline

This guide provides a comprehensive overview of the key physical properties of 4-Bromo-N,N-diethylaniline, a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] The following sections delve into the experimental determination and theoretical significance of these properties, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic amine with the chemical formula C₁₀H₁₄BrN. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a diethylamino group. This unique arrangement of functional groups imparts specific physical and chemical characteristics that are pivotal to its utility in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 2052-06-4 | |

| Molecular Formula | C₁₀H₁₄BrN | |

| Molecular Weight | 228.13 g/mol | |

| SMILES | CCN(CC)c1ccc(Br)cc1 | |

| InChI Key | NGYMZFJVHHKJQR-UHFFFAOYSA-N |

Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.

Sources

4-Bromo-N,N-diethylaniline molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-N,N-diethylaniline for Advanced Chemical Synthesis

Introduction

This compound is a halogenated aromatic amine that serves as a versatile and pivotal intermediate in advanced organic synthesis. Its unique bifunctional nature, featuring a reactive bromine atom and an electron-rich diethylamino-substituted phenyl ring, makes it a valuable precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and materials science sectors. We will delve into its fundamental properties, synthesis methodologies, key reactions, and critical safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental physicochemical properties. These data are crucial for reaction planning, purification, and safe handling. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄BrN | [1][2][3] |

| Molecular Weight | 228.13 g/mol | [1][2][3] |

| CAS Number | 2052-06-4 | [1][2] |

| Appearance | Solid | |

| Melting Point | 32-33 °C (lit.) | [4] |

| Boiling Point | 270.05 °C (543.2 K) | [1] |

| Solubility | Insoluble in water. | [4] |

| Synonyms | p-Bromo-N,N-diethylaniline, Benzenamine, 4-bromo-N,N-diethyl- | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via electrophilic aromatic substitution. The N,N-diethylamino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para position is strongly favored, allowing for highly regioselective bromination.

Workflow for Synthesis via Electrophilic Bromination

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the analogous synthesis of 4-bromo-N,N-dimethylaniline.[5] The underlying principle of electrophilic bromination of a dialkylaniline is directly applicable.

Materials:

-

N,N-diethylaniline

-

Glacial acetic acid

-

Bromine

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation: In a flask equipped with a magnetic stir bar, dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.

-

Bromine Addition: In a separate container, carefully prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Reaction: Cool the flask containing the N,N-diethylaniline solution in an ice bath. Slowly add the bromine solution dropwise to the stirred aniline solution. The reaction is exothermic; maintain a low temperature to control the reaction rate and minimize side products.

-

Precipitation: Once the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) to ensure the reaction goes to completion. Subsequently, pour the reaction mixture into a larger volume of cold water. This compound, being insoluble in water, will precipitate out as a solid.[4]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

-

Purification: For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol, to yield the final, purified this compound.

Trustworthiness Note: The high regioselectivity of this reaction is a self-validating feature. The steric bulk of the diethylamino group effectively blocks the ortho positions, making the para product the overwhelmingly major isomer. This simplifies purification and ensures a high-quality starting material for subsequent steps.

Reactivity and Applications in Synthetic Chemistry

This compound is a powerful building block precisely because of its dual-handle reactivity. The bromine atom serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, while the activated aromatic ring remains available for further modification.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to participating in a wide range of palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical and materials synthesis.[6] These reactions enable the precise construction of complex molecular scaffolds.

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to create an alkynylated aniline.

-

Stille Coupling: Reaction with an organostannane reagent.

Representative Workflow: Suzuki Cross-Coupling

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: General Suzuki Coupling

This protocol provides a general framework for using this compound in a Suzuki coupling reaction.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Setup: To an oven-dried flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Seal the flask and degas the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to isolate the coupled product.

Expertise Note: The choice of catalyst, base, and solvent is interdependent and crucial for success. For electron-rich anilines, using a moderately strong base like K₂CO₃ can prevent side reactions. A mixed solvent system, such as toluene/water, often accelerates the transmetalation step.

Role in Drug Development and Agrochemicals

High-purity chemical intermediates are the bedrock of pharmaceutical and agrochemical manufacturing.[7][8] this compound serves as a key starting material or intermediate in the multi-step synthesis of various target molecules.[4][9] Its structure can be incorporated into larger scaffolds designed to interact with biological targets. The diethylamino group can influence solubility and metabolic stability, while the position of the bromine allows for the strategic introduction of other pharmacophoric features via the cross-coupling reactions described above.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Summary

| Hazard Type | Description | Precautionary Codes | Reference(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 | [10][11][12] |

| Skin Irritation | Causes skin irritation. | H315 | [10] |

| Eye Irritation | Causes serious eye irritation. | H319 | [10] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [10] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][13]

-

Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture ingress.[9][13] The compound is known to be light-sensitive, so storage in amber glass or in a dark location is recommended to maintain its integrity.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and metals.[12]

-

Accidental Release: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[13]

Conclusion

This compound is a high-value intermediate whose strategic importance in organic synthesis cannot be overstated. Its well-defined reactivity, governed by the interplay between the bromine atom and the activated aromatic system, provides chemists with a reliable and versatile platform for molecular construction. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- National Institute of Standards and Technology (NIST). This compound.

- PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis with this compound: Tips for R&D Chemists. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-N,N-Dimethylaniline: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. [Link]

- NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

- PubChem. 4-bromo-N,N-dimethylaniline. [Link]

- TradeIndia. 4-Bromo-N,N-Dimethyl Aniline. [Link]

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. strem.com [strem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2052-06-4 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Synthesis of 4-Bromo-N,N-diethylaniline: A Technical Guide

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-N,N-diethylaniline, a crucial intermediate in pharmaceutical and materials science. While the synthesis from p-toluidine is specified, a critical analysis reveals significant challenges in achieving the desired regiochemistry. Therefore, this document presents a robust and more feasible four-step synthetic pathway commencing from aniline. This recommended route involves the protection of the amino group, regioselective bromination, deprotection, and subsequent N,N-diethylation. Each step is detailed with in-depth protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability.

Introduction: The Versatility of this compound

This compound is a valuable substituted aniline derivative widely employed in organic synthesis. The presence of the diethylamino group, a strong electron-donating group, activates the aromatic ring, while the bromo substituent serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These characteristics make it a key building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

A Critical Analysis of the Synthetic Pathway from p-Toluidine

A direct and efficient synthesis of this compound from p-toluidine presents a significant regiochemical challenge. The amino group (or its protected form) and the methyl group are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. In p-toluidine, the para position relative to the amino group is occupied by the methyl group. During bromination, the incoming electrophile would be directed to the positions ortho to the highly activating amino group.[2] This would lead to the formation of 2-bromo-4-methylaniline derivatives, not the desired 4-bromo isomer.[3]

Therefore, a more strategic and scientifically sound approach is to start from a precursor that allows for the introduction of the bromo group at the desired para position. Aniline is an ideal and readily available starting material for this purpose.

The Recommended Four-Step Synthesis from Aniline

The proposed synthetic route involves four key transformations:

-

Protection of the Amino Group: Acetylation of aniline to form acetanilide. This moderates the high reactivity of the amino group and prevents over-bromination.[4][5]

-

Regioselective Bromination: Electrophilic aromatic substitution of acetanilide to introduce a bromine atom at the para position.[6]

-

Deprotection of the Amino Group: Hydrolysis of the acetamido group to regenerate the free amine, yielding 4-bromoaniline.[7]

-

N,N-Diethylation: Introduction of two ethyl groups onto the nitrogen atom of 4-bromoaniline to afford the final product.

Caption: Comparison of synthetic routes.

Step 1: Protection of Aniline via Acetylation

The initial step involves the protection of the highly reactive amino group of aniline through acetylation. This is crucial to prevent polysubstitution in the subsequent bromination step and to control the regioselectivity.[4][6] The reaction with acetic anhydride converts the strongly activating amino group into a moderately activating N-acetyl group.[8][9]

Caption: Acetylation of aniline.

Step 2: Regioselective Bromination of Acetanilide

With the amino group protected, the bromination of the aromatic ring can be performed with high regioselectivity. The N-acetyl group is an ortho-, para-director, and due to steric hindrance from the bulky protecting group, the para-substituted product is predominantly formed.[6]

Caption: Bromination of acetanilide.

The mechanism of this electrophilic aromatic substitution involves the generation of a bromonium ion electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion).[10][11][12] Subsequent deprotonation restores the aromaticity of the ring.[13]

Step 3: Deprotection to Yield 4-Bromoaniline

Following successful bromination, the N-acetyl group is removed by hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding the key intermediate, 4-bromoaniline.[7][14][15]

Caption: Hydrolysis of 4-bromoacetanilide.

Step 4: N,N-Diethylation of 4-Bromoaniline

The final step is the N,N-diethylation of 4-bromoaniline. This can be achieved through various methods, including reductive amination with acetaldehyde and a reducing agent, or by direct alkylation with an ethylating agent such as ethyl iodide in the presence of a base.[16]

Caption: N,N-Diethylation of 4-bromoaniline.

Experimental Protocols

Step 1: Synthesis of Acetanilide from Aniline

Protocol:

-

In a 500 mL flask, add 20.0 g (0.215 mol) of aniline to 200 mL of water and 20 mL of concentrated hydrochloric acid.

-

Warm the mixture gently to dissolve the aniline hydrochloride.

-

Prepare a solution of 25 g of sodium acetate trihydrate in 50 mL of water.

-

To the warm aniline hydrochloride solution, add 25 mL (0.264 mol) of acetic anhydride with vigorous stirring.

-

Immediately add the sodium acetate solution to the mixture.

-

Cool the flask in an ice bath with continuous stirring to induce crystallization.

-

Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 20.0 g | 0.215 |

| Acetic Anhydride | 102.09 | 25 mL | 0.264 |

| Sodium Acetate | 136.08 | 25 g | 0.184 |

Step 2: Synthesis of 4-Bromoacetanilide from Acetanilide

Protocol:

-

Dissolve 10.0 g (0.074 mol) of acetanilide in 40 mL of glacial acetic acid in a 250 mL flask.

-

In a separate container, dissolve 3.8 mL (0.074 mol) of bromine in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture into 400 mL of cold water with stirring.

-

Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetanilide | 135.17 | 10.0 g | 0.074 |

| Bromine | 159.81 | 3.8 mL | 0.074 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Step 3: Synthesis of 4-Bromoaniline from 4-Bromoacetanilide

Protocol:

-

In a 250 mL round-bottom flask, place 10.0 g (0.047 mol) of 4-bromoacetanilide and 50 mL of 70% ethanol.

-

Slowly add 15 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 1-2 hours until the solution becomes clear.

-

Pour the hot solution into 200 mL of cold water.

-

Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the 4-bromoaniline precipitates.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromoacetanilide | 214.06 | 10.0 g | 0.047 |

| Ethanol (70%) | - | 50 mL | - |

| Conc. HCl | 36.46 | 15 mL | - |

Step 4: Synthesis of this compound from 4-Bromoaniline

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g (0.029 mol) of 4-bromoaniline, 8.0 g (0.058 mol) of anhydrous potassium carbonate, and 100 mL of acetone.

-

Add 6.4 mL (0.087 mol) of ethyl iodide to the stirred suspension.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromoaniline | 172.03 | 5.0 g | 0.029 |

| Ethyl Iodide | 155.97 | 6.4 mL | 0.087 |

| Potassium Carbonate | 138.21 | 8.0 g | 0.058 |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a four-step sequence starting from aniline. This approach circumvents the regiochemical challenges associated with starting from p-toluidine and provides a clear, high-yielding pathway to the desired product. The detailed protocols and mechanistic explanations provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. brainly.in [brainly.in]

- 3. How will you convert p-toluidine to 2-bromo-4-methylaniline? [allen.in]

- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. homework.study.com [homework.study.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 14. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

solubility of 4-Bromo-N,N-diethylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-N,N-diethylaniline in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed examination of the solubility characteristics of this compound (CAS No. 2052-06-4), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4] An understanding of its solubility is paramount for researchers and chemical engineers in optimizing reaction conditions, designing effective purification strategies like recrystallization, and developing stable formulations. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory professionals.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a substituted aromatic amine with a distinct combination of polar and non-polar features that govern its interactions with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrN | [2][3] |

| Molecular Weight | 228.13 g/mol | [2][3] |

| Appearance | White to cream or pale pink crystalline solid/powder | [2] |

| Melting Point | 32-35 °C | [4][5] |

| Boiling Point | 269-271 °C | [4][5] |

| CAS Number | 2052-06-4 | [1][3] |

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" serves as the primary predictive tool for solubility.[6] The molecular structure of this compound features a large, non-polar bromophenyl group and a polar tertiary amine (diethylamino) group. This duality dictates its solubility behavior.

-

Non-Polar Characteristics : The benzene ring and the ethyl groups contribute to van der Waals forces, promoting solubility in solvents with significant non-polar character.

-

Polar Characteristics : The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a hydrogen bond acceptor. This, along with the polarity of the C-N and C-Br bonds, allows for dipole-dipole interactions with polar solvents.

-

Basicity and Acid-Base Reactions : As a derivative of aniline, the diethylamino group is basic. This property is critical for its solubility in acidic aqueous solutions. In the presence of an acid (e.g., aqueous HCl), the nitrogen atom is protonated to form a diethylanilinium salt. This ionic salt is significantly more polar than the parent compound and, consequently, highly soluble in water.[7] Conversely, it remains insoluble in aqueous bases.

Based on these principles, a qualitative assessment of its solubility in common organic solvent classes can be made. The compound is noted to be insoluble in water.[1][3][4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atom of the aniline. A synthesis procedure notes recrystallization from alcohol, confirming solubility at elevated temperatures.[8] |

| Polar Aprotic | DMSO, DMF, Acetone | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar C-N and C-Br bonds of the solute facilitate dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents have moderate polarity and are effective at solvating a wide range of organic molecules, including those with both polar and non-polar regions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors and possess non-polar alkyl regions, making them compatible with the structure of this compound.[7] |

| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solvent interacts favorably with the bromophenyl ring of the solute via π-π stacking and van der Waals forces. |

| Non-Polar | Hexane, Heptane | Slightly Soluble to Insoluble | The overall polarity imparted by the diethylamino and bromo groups limits solubility in highly non-polar, aliphatic solvents where only weak van der Waals forces are possible. |

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a strong predictive framework, precise quantitative data must be determined empirically. The isothermal shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a solid in a liquid solvent.[6]

Objective

To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Thermostatically controlled orbital shaker or magnetic stir plates

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer

Experimental Protocol

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

-

Calibration Curve: Prepare a series of calibration standards by serially diluting the stock standard. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to several vials, ensuring a visible layer of undissolved solid remains at the bottom.[6]

-

Solvent Addition: To each vial, add a precise volume (e.g., 5.0 mL) of a different organic solvent being tested.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to 25 °C. Agitate the samples for at least 24-48 hours to ensure equilibrium is reached. The system's state of equilibrium is self-validating; if the concentration remains constant after extended shaking periods (e.g., 24 vs. 48 hours), equilibrium has been achieved.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution and Quantification: Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Sources

- 1. This compound | 2052-06-4 [chemicalbook.com]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 2052-06-4 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. prepchem.com [prepchem.com]

light sensitivity and storage of 4-Bromo-N,N-diethylaniline

An In-depth Technical Guide to the Light Sensitivity and Storage of 4-Bromo-N,N-diethylaniline

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aniline derivative utilized as an intermediate and raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The inherent reactivity of its aromatic amine structure, combined with a halogen substituent, necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the photosensitivity of this compound, elucidates the chemical principles underlying its degradation, and establishes rigorous, field-proven protocols for its proper storage and handling to ensure its integrity for research and development applications.

Introduction: The Challenge of Stability in Substituted Anilines

Substituted anilines are foundational building blocks in modern organic chemistry. However, the electron-rich nature of the aromatic ring, amplified by the nitrogen lone pair of the amino group, renders these compounds susceptible to oxidative and photolytic degradation. This compound is no exception. Exposure to environmental factors, particularly light, can initiate chemical transformations that compromise sample purity, impact experimental reproducibility, and potentially introduce unforeseen impurities into synthetic pathways.

This guide moves beyond simple storage instructions to explain the causality behind the recommended protocols. By understanding the mechanisms of degradation, researchers can implement self-validating systems for handling and storage, thereby safeguarding the chemical fidelity of this critical reagent.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its correct handling and storage. The data below has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrN | [1][2] |

| Molecular Weight | 228.13 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 32-33 °C | [1][2] |

| Boiling Point | 269-271 °C | [1] |

| Solubility | Insoluble in water | [1][2] |

| Sensitivity | Light sensitive, air sensitive, heat sensitive | [2] |

The Mechanism of Photosensitivity: A Causal Analysis

The designation "Light Sensitive" is a critical handling instruction derived from the molecule's inherent electronic structure.[1][2] The degradation is primarily driven by the absorption of photons, particularly in the UV spectrum, which elevates the molecule to an excited state. This initiates a cascade of potential reactions.

Pillar of Expertise: We do not just state that the compound is light-sensitive; we explain why. The N,N-diethylamino group is a strong electron-donating group, which increases the electron density of the benzene ring and makes it more susceptible to oxidation. The carbon-bromine bond can also be a site of photolytic cleavage.

A plausible degradation pathway involves two primary mechanisms:

-

Photo-oxidation: The excited molecule can react with oxygen, leading to the formation of colored impurities. The nitrogen atom is particularly susceptible, potentially leading to N-oxide formation or dealkylation.

-

Photolytic C-Br Bond Cleavage: High-energy photons can induce homolytic cleavage of the carbon-bromine bond, generating an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization or reaction with solvents. While specific studies on this compound are not prevalent, this mechanism is well-established for aryl halides.

Visualizing a Plausible Degradation Pathway

The following diagram illustrates a potential pathway initiated by light. This is a generalized model based on the known photochemistry of aromatic amines and aryl halides.

Caption: Plausible photodegradation pathways for this compound.

Authoritative Protocols for Storage and Handling

To ensure the long-term stability and integrity of this compound, the following protocols, synthesized from multiple safety data sheets (SDS), must be strictly adhered to.

Long-Term Storage Protocol

This protocol is designed as a self-validating system. Each step is critical for preventing degradation.

-

Select the Primary Container: Use an amber glass bottle or vial with a PTFE-lined cap. The amber color is crucial for filtering out UV and visible light, directly mitigating photodegradation.

-

Establish an Inert Atmosphere: Before sealing, flush the container with an inert gas such as argon or nitrogen.[2] This displaces atmospheric oxygen, preventing photo-oxidation. This step is a cornerstone of trustworthy storage for air-sensitive compounds.[2]

-

Seal Tightly: Ensure the cap is tightly sealed to prevent the ingress of moisture and air.

-

Implement Cold Storage: Store the sealed container in a refrigerator at a recommended temperature of 2-8°C.[1][2] Low temperatures decrease the rate of any potential thermal degradation reactions.

-

Ensure Darkness: Place the primary container inside a secondary, opaque container or in a designated dark cabinet. This provides an additional, robust barrier against light exposure.

-

Log and Label: Clearly label the container with the compound name, date received, and storage conditions. Maintain a log for tracking usage.

Experimental Handling Protocol

Safe and effective handling requires minimizing exposure to both the user and the environment.

-

Work Area Preparation: Conduct all manipulations of the solid compound within a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles (meeting EN166 standard), and a lab coat.[4] This is mandatory due to the compound's classification as harmful if swallowed, in contact with skin, or if inhaled, and as a skin and eye irritant.[4][5][6]

-

Aliquotting the Solid:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

-

Minimize the time the container is open.

-

Use clean spatulas to dispense the required amount. Avoid creating dust.[3]

-

If any dust is generated, it should be contained within the fume hood.

-

-

Post-Handling Procedure:

-

Tightly reseal the primary container, flushing with inert gas again if a significant amount was removed.

-

Return the stock container to its designated cold, dark storage location immediately.

-

Clean any spills promptly by sweeping or shoveling the solid material into a suitable container for disposal.[3]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Workflow for Secure Storage and Handling

Caption: Recommended workflow for the storage and handling of this compound.

Summary and Key Recommendations

For ease of reference, the critical parameters for maintaining the integrity of this compound are summarized below.

| Parameter | Recommendation | Rationale |

| Light Exposure | Strictly avoid. Store in amber, light-blocking containers in darkness. | Prevents photodegradation via oxidation and/or C-Br bond cleavage. |

| Temperature | 2-8°C. | Slows the rate of potential thermal degradation. |

| Atmosphere | Inert gas (Argon/Nitrogen). | Prevents oxidation by atmospheric O₂. |

| Container | Tightly sealed amber glass. | Provides a physical barrier to light, air, and moisture. |

| Handling | In fume hood with full PPE. | Protects the user from inhalation/contact hazards and prevents contamination. |

| Incompatibles | Avoid strong oxidizing agents, strong acids, and metals. [3][6][7] | Prevents vigorous and potentially hazardous chemical reactions. |

By implementing these scientifically-grounded protocols, researchers can ensure the stability and purity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. [Link]

- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Fisher Scientific (2024). [Link]

- 4-Bromoaniline | BrC6H4NH2 | CID 7807.

- Amines. National Council of Educational Research and Training (NCERT). [Link]

- 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465.

- Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors. Organic Chemistry Frontiers, Royal Society of Chemistry. [Link]

Sources

- 1. This compound CAS#: 2052-06-4 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

4-Bromo-N,N-diethylaniline reactivity with electrophiles

An In-depth Technical Guide to the Reactivity of 4-Bromo-N,N-diethylaniline with Electrophiles

Authored by a Senior Application Scientist